Stereochemical Purity Enables Exclusive Synthesis of Enantiopure WS-3 Cooling Agent
The (1R,2S,5R) stereoisomer is the exclusive precursor for the synthesis of (1R,2S,5R)-N-ethyl-p-menthane-3-carboxamide (WS-3), a leading cooling agent. In contrast, the (1S,2R,5R) isomer yields the neo-WS-1 compound, which exhibits a different cooling profile. Use of racemic or alternate stereoisomers results in mixtures that require costly separation and diminish the desired sensory characteristics [1]. The stereochemical purity of CAS 16052-40-7 ensures direct access to the target enantiomer without additional resolution steps [2].
| Evidence Dimension | Stereochemical Configuration Required for WS-3 Synthesis |
|---|---|
| Target Compound Data | (1R,2S,5R) absolute configuration |
| Comparator Or Baseline | (1S,2R,5R) or racemic p-menthane-3-carboxylic acid |
| Quantified Difference | Exclusive access to enantiopure WS-3 vs. mixture of isomers requiring separation |
| Conditions | Synthetic pathway to N-substituted p-menthane-3-carboxamides |
Why This Matters
Procuring the correct stereoisomer eliminates the need for downstream chiral resolution, reducing production costs and ensuring regulatory compliance for flavor and fragrance applications.
- [1] Renessenz, LLC. (2011). Interconversion between isomeric p-menthane-3-carboxylic acids. U.S. Patent Application US2012035185. View Source
- [2] MySkinRecipes. (n.d.). (1R,3R,4S)-p-Menthane-3-carboxylic acid: Key intermediate for WS-3 cooling agent synthesis. View Source
